2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide
Description
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and an acetamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
2-chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N3O/c9-3-7(15)13-4-6-12-2-1-5(14-6)8(10)11/h1-2,8H,3-4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIRADEDCFFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide typically involves the reaction of 2-chloropyrimidine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then reacted with acetamide to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed:
- Substituted pyrimidine derivatives
- Oxidized or reduced forms of the compound
- Coupled products with various organic groups
Scientific Research Applications
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Agrochemicals: The compound is explored for its fungicidal activity and is used in the development of new pesticides.
Biological Research: It serves as a tool compound in studying the biological pathways and mechanisms involving pyrimidine derivatives.
Industrial Chemistry: The compound is used in the synthesis of advanced materials and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The difluoromethyl group enhances its binding affinity and stability, making it a potent compound for various biological activities .
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine derivative with different substituents.
Uniqueness: 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
